4-Chloro-2-fluoro-3-methoxybenzaldehyde
Overview
Description
4-Chloro-2-fluoro-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
Similar compounds have been known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluoro-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex structures. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformation to form different products. The interactions of this compound with biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that participate in further biochemical processes. These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-3-methoxybenzaldehyde can be synthesized through various synthetic routes. One common method involves the electrophilic aromatic substitution of 4-chloro-2-fluoro-3-methoxybenzene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the formylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-Chloro-2-fluoro-3-methoxybenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-chloro-2-fluoro-3-methoxybenzylamine or 4-chloro-2-fluoro-3-methoxybenzylthiol.
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxybenzaldehyde is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluoro-2-methoxybenzaldehyde: Similar structure but with different positions of the chloro and fluoro substituents.
3-Chloro-4-methoxybenzaldehyde: Lacks the fluoro substituent.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of chloro and fluoro substituents.
Uniqueness
4-Chloro-2-fluoro-3-methoxybenzaldehyde is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored functionalities .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRRVSSSZUDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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